molecular formula C11H14N2O3 B1210173 N-Glycyl-4-aminobenzoic acid ethyl ester CAS No. 38219-44-2

N-Glycyl-4-aminobenzoic acid ethyl ester

Cat. No. B1210173
CAS RN: 38219-44-2
M. Wt: 222.24 g/mol
InChI Key: GUXAWDGROAAJBL-UHFFFAOYSA-N
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Description

“N-Glycyl-4-aminobenzoic acid ethyl ester” is a chemical compound . It is a derivative of 4-Aminobenzoic acid, also known as para-aminobenzoic acid or PABA . PABA is an organic compound that consists of a benzene ring substituted with amino and carboxyl groups .


Synthesis Analysis

The synthesis of “N-Glycyl-4-aminobenzoic acid ethyl ester” could potentially involve the esterification of 4-aminobenzoic acid . In industry, PABA is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid .

Scientific Research Applications

Synthesis and Structural Characterization

  • N-Glycyl-4-aminobenzoic acid ethyl ester is involved in the synthesis and structural characterization of various organic compounds. Savage et al. (2005) synthesized N-para-ferrocenyl benzoyl amino acid ethyl esters, which included derivatives of glycine, showcasing the compound's utility in creating organometallic structures (Savage et al., 2005).

Chromatographic Separation in Glycoprotein Analysis

  • The compound has been used for chromatographic separation of asparagine-linked oligosaccharides in glycoproteins. Matsuura and Imaoka (1988) expanded on the suitability of p-aminobenzoic acid ethyl ester for analyzing oligosaccharides derived from glycoproteins, highlighting its utility in biochemical research (Matsuura & Imaoka, 1988).

Mass Spectrometry in Oligosaccharide Analysis

  • N-Glycyl-4-aminobenzoic acid ethyl ester is also significant in the field of mass spectrometry. Poulter, Karrer, and Burlingame (1991) investigated its behavior as a derivatizing agent in the analysis of oligosaccharides by liquid secondary ion mass spectrometry (Poulter, Karrer, & Burlingame, 1991).

Water Treatment and Environmental Applications

  • The compound has been synthesized and used in environmental applications, particularly in water treatment. Heininger and Meloan (1992) synthesized a variant, 4-aminobenzoic acid, (l-(4-pyridinyl), 2-(1-piperidinyl))ethyl ester, which showed selectivity for removing chromium from contaminated water (Heininger & Meloan, 1992).

properties

IUPAC Name

ethyl 4-[(2-aminoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXAWDGROAAJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191596
Record name N-Glycyl-4-aminobenzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Glycyl-4-aminobenzoic acid ethyl ester

CAS RN

38219-44-2
Record name N-Glycyl-4-aminobenzoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038219442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Glycyl-4-aminobenzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Pachecka, Z Słojkowska - Acta poloniae pharmaceutica, 1981 - pubmed.ncbi.nlm.nih.gov
… N-glycyl-4-aminobenzoic acid ethyl ester …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
J Pachecka, Z Słojkowska - Acta poloniae pharmaceutica, 1982 - pubmed.ncbi.nlm.nih.gov
… N-glycyl-4-aminobenzoic acid ethyl ester …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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